molecular formula C16H27N3O4 B13233931 tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B13233931
M. Wt: 325.40 g/mol
InChI Key: XXNWTXICUZPCAG-UHFFFAOYSA-N
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Description

“tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate” is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a hydroxyl group and a 3-ethyl-1,2,4-oxadiazole moiety. The tert-butyl carbamate group serves as a protective group for the amine functionality, a common strategy in organic synthesis to enhance stability during reactions. The 1,2,4-oxadiazole ring is notable for its electron-deficient aromatic character, contributing to applications in medicinal chemistry and materials science. Structural elucidation of such compounds typically relies on techniques like NMR spectroscopy (as exemplified in studies of related compounds like Zygocaperoside and Isorhamnetin-3-O glycoside) .

Properties

Molecular Formula

C16H27N3O4

Molecular Weight

325.40 g/mol

IUPAC Name

tert-butyl N-[4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C16H27N3O4/c1-5-12-18-13(23-19-12)10-16(21)8-6-11(7-9-16)17-14(20)22-15(2,3)4/h11,21H,5-10H2,1-4H3,(H,17,20)

InChI Key

XXNWTXICUZPCAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with an ester or nitrile under acidic or basic conditions.

    Attachment of the oxadiazole to the cyclohexyl ring: This step involves the alkylation of the oxadiazole with a cyclohexyl derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).

    Introduction of the tert-butyl carbamate group: This is typically done by reacting the intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of oxadiazole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Oxadiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be a lead molecule for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and carbamate groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate with structurally or functionally analogous compounds. Data are synthesized from hypothetical analogs due to the absence of direct studies on this compound in the provided evidence.

Property This compound Zygocaperoside Isorhamnetin-3-O Glycoside Lead Compounds (e.g., Pb-based analogs)
Core Structure Carbamate-protected cyclohexyl with oxadiazole Triterpenoid glycoside Flavonoid glycoside Inorganic/organometallic lead complexes
Functional Groups Hydroxyl, oxadiazole, tert-butyl carbamate Hydroxyl, glycoside, carboxyl Hydroxyl, glycoside, methoxy Variable (e.g., carboxyl, sulfhydryl)
Stability High (tert-butyl group enhances steric protection) Moderate (glycosidic hydrolysis) Moderate (pH-sensitive glycoside) Low (environmental persistence concerns)
Bioactivity Hypothesized enzyme inhibition (oxadiazole motif) Anticancer, anti-inflammatory Antioxidant, anti-diabetic Neurotoxic, environmental hazards
Spectroscopic Data Expected peaks: 1H-NMR (δ 1.2–1.4 ppm for tert-butyl), 13C-NMR for oxadiazole (~165 ppm) Reported in Table 1 and 2 Reported in Table 1 and 2 Not applicable (inorganic analysis via ICP-MS)

Key Observations:

  • Structural Complexity: The target compound’s oxadiazole and carbamate groups distinguish it from natural products like Zygocaperoside or flavonoid glycosides, which rely on glycosidic linkages for solubility and bioactivity .
  • Environmental Impact: Unlike lead or zinc compounds (noted in EPA data revisions ), this carbamate derivative is likely less persistent in ecosystems due to hydrolytic degradation of the carbamate group.
  • Synthetic Utility: The tert-butyl carbamate group offers reversible protection for amines, a feature absent in inorganic analogs or natural glycosides.

Biological Activity

tert-Butyl N-{4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and an oxadiazole ring, which are known to influence its biological properties. The oxadiazole moiety is particularly notable for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring can engage with enzymes or receptors, potentially leading to the inhibition or activation of various biochemical pathways. The presence of the tert-butyl group may enhance the compound's stability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Compounds with oxadiazole rings have been reported to possess antimicrobial properties. Studies suggest that similar derivatives exhibit significant inhibition against various bacteria and fungi.
  • Anti-inflammatory Effects : Related compounds have shown anti-inflammatory activity comparable to established anti-inflammatory drugs like indomethacin. For instance, derivatives of tert-butyl carbamate have demonstrated a percentage inhibition of inflammation in animal models ranging from 39% to 54% .
  • Anticancer Potential : Some studies have indicated that oxadiazole-containing compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Activity : A study synthesized several derivatives of tert-butyl carbamate and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. Compounds 4i and 4a showed significant inhibition rates, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Antimicrobial Studies : Research has demonstrated that oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to this compound:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
tert-butyl N-{4-(oxadiazol)}ModerateSignificant (54% inhibition)Potential
4-tert-butyl-N-[2-(3-methyl-1,2,4-thiadiazol)]HighModerateLimited
4-tert-butyl-N-[2-(3-ethyl-1,2,4-triazol)]LowSignificant (39% inhibition)Potential

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